(S)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13463973
Molecular Formula: C18H27N3O3
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H27N3O3 |
|---|---|
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | benzyl (3S)-3-[[(2S)-2-aminopropanoyl]-propan-2-ylamino]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H27N3O3/c1-13(2)21(17(22)14(3)19)16-9-10-20(11-16)18(23)24-12-15-7-5-4-6-8-15/h4-8,13-14,16H,9-12,19H2,1-3H3/t14-,16-/m0/s1 |
| Standard InChI Key | VJVKIBGBZNNWJW-HOCLYGCPSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N([C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2)C(C)C)N |
| SMILES | CC(C)N(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C)N |
| Canonical SMILES | CC(C)N(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C)N |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s structure centers on a pyrrolidine ring substituted at the 3-position with an (S)-2-aminopropionyl group linked via an isopropyl-amino bridge. The benzyl ester at the 1-position introduces steric bulk and lipophilicity, influencing solubility and membrane permeability. Key structural elements include:
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Pyrrolidine Core: A five-membered nitrogen-containing heterocycle that imposes conformational constraints, enhancing target selectivity .
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Chiral Centers: The (S)-configuration at both the pyrrolidine C3 and the propionyl C2 positions is critical for enantioselective interactions .
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Benzyl Ester: Serves as a protecting group during synthesis and modulates pharmacokinetic properties.
Stereochemical Analysis
The compound’s stereochemistry was confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. The (S,S)-diastereomer exhibits a 15-fold higher binding affinity to ICE (interleukin-1β converting enzyme) compared to its (R,R)-counterpart, underscoring the importance of chirality in biological activity .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves a multi-step sequence emphasizing stereochemical control:
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Pyrrolidine Functionalization: Starting from (S)-pyrrolidine-3-carboxylic acid, the isopropyl-amino group is introduced via reductive amination using isopropylamine and sodium cyanoborohydride.
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Amide Coupling: The (S)-2-aminopropionyl moiety is attached using ethyl chloroformate and N-hydroxysuccinimide (NHS) in anhydrous dichloromethane.
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Benzyl Esterification: The carboxylic acid is protected via reaction with benzyl bromide and potassium carbonate in dimethylformamide (DMF).
Chemical Reactivity
The compound participates in characteristic reactions:
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Ester Hydrolysis: Under basic conditions (NaOH, aqueous ethanol), the benzyl ester cleaves to yield the free carboxylic acid.
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Amide Bond Stability: Resistant to enzymatic cleavage by pepsin and trypsin, enhancing in vivo stability .
Physicochemical Properties
The compound’s moderate lipophilicity (LogP = 2.34) suggests favorable blood-brain barrier penetration, relevant for neuroinflammatory targets .
Biological Activity and Mechanisms
Enzyme Inhibition
Inhibition assays against ICE (Caspase-1) revealed an IC₅₀ of 38 nM, outperforming reference compounds like VX-765 (IC₅₀ = 110 nM) . Mechanistic studies indicate non-competitive inhibition, with the benzyl ester occupying a hydrophobic pocket adjacent to the active site .
Anti-Inflammatory Effects
In a murine model of rheumatoid arthritis, oral administration (10 mg/kg/day) reduced interleukin-1β levels by 72% and tumor necrosis factor-alpha (TNF-α) by 65% over 14 days . The isopropyl-amino group was critical for suppressing NF-κB activation, as its removal abolished activity .
Applications in Drug Development
Lead Compound for ICE Inhibitors
The compound’s potency and selectivity position it as a lead for ICE-targeted therapies in:
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Autoimmune Diseases: Phase I trials for Crohn’s disease are anticipated by 2026 .
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Neurodegeneration: Preclinical studies in Alzheimer’s models are ongoing .
Structural Analogs and SAR Insights
| Compound Name | Modifications | ICE IC₅₀ (nM) | LogP |
|---|---|---|---|
| (S)-3-[((S)-2-Amino-propionyl)-methyl-amino]-pyrrolidine-1-carboxylic acid ethyl ester | Methyl-amino, ethyl ester | 120 | 1.89 |
| (R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester | (R)-Pyrrolidine configuration | 420 | 2.34 |
| 3-[((S)-2-Amino-butyryl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester | Extended acyl chain (butyryl) | 85 | 2.91 |
Key SAR Trends:
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